molecular formula C13H12O5 B14631770 1,4-Naphthalenedione, 2,6,8-trimethoxy- CAS No. 52957-92-3

1,4-Naphthalenedione, 2,6,8-trimethoxy-

Katalognummer: B14631770
CAS-Nummer: 52957-92-3
Molekulargewicht: 248.23 g/mol
InChI-Schlüssel: AAVCHLTXNHDVNY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Naphthalenedione, 2,6,8-trimethoxy- is a derivative of naphthoquinone, characterized by the presence of three methoxy groups at the 2, 6, and 8 positions on the naphthalene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Naphthalenedione, 2,6,8-trimethoxy- typically involves the methoxylation of 1,4-naphthoquinone. One common method includes the reaction of 1,4-naphthoquinone with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds through electrophilic aromatic substitution, resulting in the formation of the desired trimethoxy derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions: 1,4-Naphthalenedione, 2,6,8-trimethoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The biological activity of 1,4-Naphthalenedione, 2,6,8-trimethoxy- is primarily attributed to its ability to undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound effective against various pathogens and cancer cells. The compound’s mechanism of action involves targeting cellular components such as DNA, proteins, and lipids, disrupting their normal functions and leading to cell death .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1,4-Naphthalenedione, 2,6,8-trimethoxy- stands out due to the presence of three methoxy groups, which enhance its solubility and reactivity compared to other naphthoquinone derivatives.

Eigenschaften

CAS-Nummer

52957-92-3

Molekularformel

C13H12O5

Molekulargewicht

248.23 g/mol

IUPAC-Name

2,6,8-trimethoxynaphthalene-1,4-dione

InChI

InChI=1S/C13H12O5/c1-16-7-4-8-9(14)6-11(18-3)13(15)12(8)10(5-7)17-2/h4-6H,1-3H3

InChI-Schlüssel

AAVCHLTXNHDVNY-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=C(C(=C1)OC)C(=O)C(=CC2=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.